molecular formula C14H24O2 B1163489 Drechslerine A CAS No. 405157-84-8

Drechslerine A

Cat. No.: B1163489
CAS No.: 405157-84-8
M. Wt: 224.34 g/mol
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Description

Drechslerine A is a natural product that belongs to the group of compounds known as terpenes. It was first isolated from the fungus Drechslera dematioidea. This compound is known for its neuraminidase inhibitory activity, making it a potential candidate for research in antiviral therapies, particularly against influenza viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Drechslerine A typically involves the extraction from the fungus Drechslera dematioidea. The process includes several steps of separation and purification to obtain a high-purity product . The specific conditions for extraction and purification depend on the type of fungus and other factors such as temperature and solvent used.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale production would require optimization of the extraction process to ensure consistency and yield. This might involve the use of bioreactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Drechslerine A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Drechslerine A has several scientific research applications:

Mechanism of Action

Drechslerine A exerts its effects primarily through the inhibition of neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. By inhibiting neuraminidase, this compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Drechslerine A is unique due to its specific neuraminidase inhibitory activity, which is not commonly found in other terpenes. This makes it particularly valuable for research in antiviral therapies .

Properties

IUPAC Name

[(1R,4R,5R,8S)-7-(hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-9(2)11-4-5-14(3)10(7-15)6-12(11)13(14)8-16/h6,9,11-13,15-16H,4-5,7-8H2,1-3H3/t11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRQEYCIOPEQST-RFGFWPKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(C1C=C2CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1C=C2CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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